

An In-depth Technical Guide to the Solubility and pKa of α -Hydroxymetoprolol

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Compound of Interest

Compound Name: *α -Hydroxymetoprolol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of α -Hydroxymetoprolol, a primary active metabolite of the widely prescribed β -blocker, metoprolol. Understanding the solubility and pKa of this metabolite is critical for comprehending its pharmacokinetic and pharmacodynamic profile, aiding in drug development and clinical research. This document presents quantitative data, detailed experimental protocols for its determination, and a visualization of its metabolic formation.

Core Physicochemical Data

The solubility and ionization constant (pKa) are fundamental parameters influencing a drug molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the available quantitative data for α -Hydroxymetoprolol.

Table 1: Solubility of α -Hydroxymetoprolol

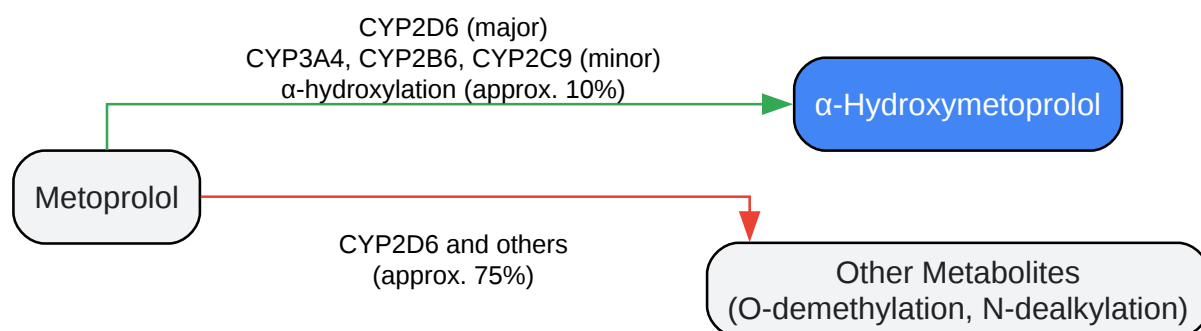
Parameter	Value	Source
Water Solubility (Predicted)	1.43 g/L	ALOGPS[1][2]
Water Solubility (Predicted)	1.43 mg/mL	ALOGPS[2]
Qualitative Solubility	Slightly soluble in chloroform and methanol	[3]
Qualitative Solubility	Soluble in DMSO	[4]

Table 2: pKa Values of α -Hydroxymetoprolol

Parameter	Value	Source
Strongest Acidic pKa	13.55	ChemAxon[1][2]
Strongest Basic pKa	9.67	ChemAxon[1][2]

Metabolic Pathway of Metoprolol to α -Hydroxymetoprolol

Metoprolol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6.[5][6][7][8] One of the major metabolic pathways is α -hydroxylation, which results in the formation of the pharmacologically active metabolite, α -Hydroxymetoprolol.[5][9] This pathway is stereoselective for the S-enantiomer of metoprolol.[5] α -Hydroxymetoprolol exhibits approximately one-tenth the β -blocking activity of its parent compound.[6]



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Metabolic conversion of Metoprolol to α -Hydroxymetoprolol.

Experimental Protocols

Accurate determination of solubility and pKa values is essential for drug development. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.^[10]

Objective: To determine the equilibrium solubility of α -Hydroxymetoprolol in a specific solvent system (e.g., water, phosphate-buffered saline).

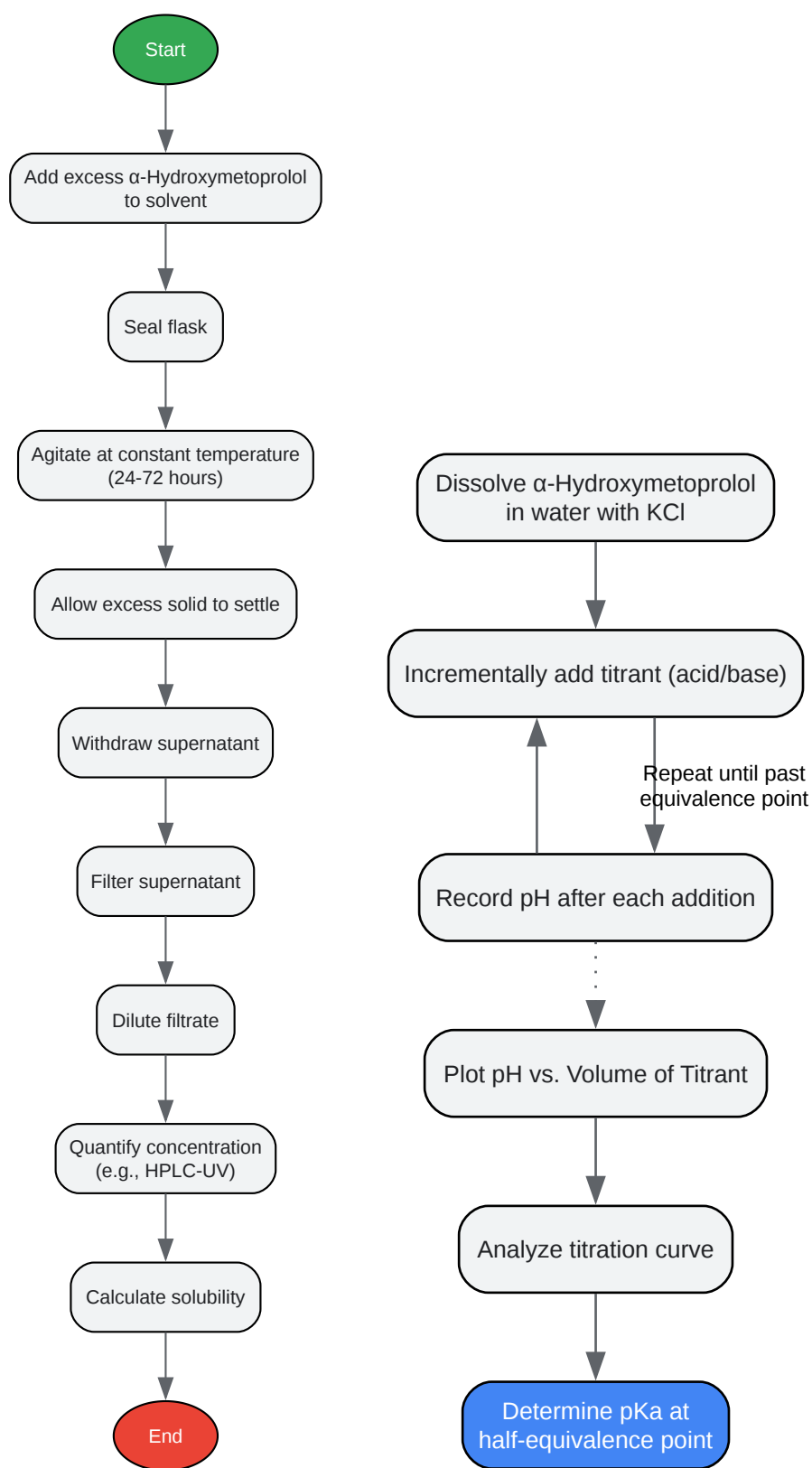
Materials:

- α -Hydroxymetoprolol (solid)
- Solvent of interest
- Glass flasks or vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- HPLC-UV or other suitable quantitative analytical instrument
- Syringe filters (e.g., 0.22 μ m PVDF)

Procedure:

- Add an excess amount of solid α -Hydroxymetoprolol to a flask containing a known volume of the solvent. The excess solid is crucial to ensure saturation.
- Seal the flasks to prevent solvent evaporation.
- Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-72 hours).
- After equilibration, allow the flasks to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant.
- Filter the sample immediately using a syringe filter to remove any undissolved solid particles.

- Dilute the filtrate with a suitable solvent to a concentration within the analytical instrument's linear range.
- Quantify the concentration of α -Hydroxymetoprolol in the diluted filtrate using a validated analytical method (e.g., HPLC-UV).
- Calculate the solubility based on the measured concentration and the dilution factor.



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